Fmoc-Lys(Boc)-Bt

Vue d'ensemble

Description

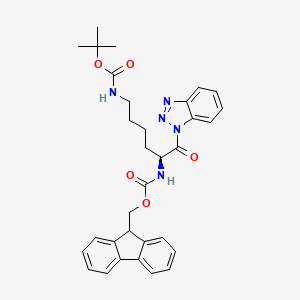

Fmoc-Lys(Boc)-Bt, also known as Nα-Fmoc-Nε-Boc-L-lysine, is a derivative of lysine used extensively in solid-phase peptide synthesis (SPPS). The compound features two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group, and the tert-butyloxycarbonyl (Boc) group, which protects the ε-amino group. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Bt typically involves the protection of lysine’s amino groups. The process begins with the protection of the ε-amino group using di-tert-butyl dicarbonate (Boc2O) to form Boc-Lys-OH. Subsequently, the α-amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine, resulting in Fmoc-Lys(Boc)-OH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. High-purity reagents and solvents are employed to ensure the quality of the final product. The use of solid-phase synthesis allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

Fmoc-Lys(Boc)-Bt serves as an activated ester for efficient amide bond formation in solid-phase peptide synthesis (SPPS):

-

Mechanism : The benzotriazole moiety acts as a leaving group, enabling nucleophilic attack by the amine of an incoming amino acid .

-

Reagents : Coupling is performed with HATU/HBTU and N,N-diisopropylethylamine (DIEA) in DMF .

-

Racemization : Minimal epimerization (1.16% with DIC, reduced to 0.58% using HOAt/DIC) .

Optimized Conditions :

Stability and Deprotection

-

Fmoc Stability : The Fmoc group is removed with 20% piperidine/DMF, while the Boc group remains intact .

-

Boc Deprotection : Achieved with trifluoroacetic acid (TFA)/DCM (1:1 v/v) post-cleavage .

-

Storage : Stable at –20°C under inert conditions for >6 months .

Linear Peptides

-

Used in SPPS for sequential coupling of lysine-containing sequences, e.g., in immunogenic peptides and enzyme inhibitors .

-

Example: Synthesis of Sunflower Trypsin Inhibitor (SFTI) analogs via Dbz-Bt activation .

Cyclic Peptides

-

Enables head-to-tail cyclization via intramolecular coupling. For SFTI-1, cyclization efficiency reaches 43% after Dmaoc deprotection with dithiothreitol (DTT) .

Branched and Modified Peptides

-

Facilitates side-chain modifications (e.g., biotinylation or fluorophore conjugation) at the ε-amino group of lysine .

Comparative Performance

This compound outperforms traditional thioesters and carbodiimide-based reagents:

| Parameter | This compound | Classical Active Esters |

|---|---|---|

| Coupling Efficiency | >95% | 70–85% |

| Racemization | <1% | 1–5% |

| Side Reactions | Minimal | Truncation common |

| Stability | High | Moderate |

Challenges and Mitigation

-

Incomplete Coupling : Addressed via double coupling or using HATU/HOAt .

-

Oxidative Byproducts : Minimized by inert atmosphere and reducing agents (e.g., DTT) .

Industrial and Research Utility

-

Drug Development : Enhances stability of lysine-rich therapeutic peptides (e.g., antimicrobials) .

-

Bioconjugation : Links peptides to antibodies or nanoparticles for targeted delivery .

This compound is a versatile reagent that combines high reactivity with low racemization, making it indispensable in peptide chemistry. Its compatibility with Fmoc-SPPS and selective deprotection protocols underscores its utility in synthesizing complex biomolecules.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-Bt is primarily utilized in SPPS, a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, allowing for selective deprotection and coupling during synthesis. The Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, enabling the synthesis of complex peptides without interfering reactions.

Key Applications in SPPS:

- Synthesis of BTH-Amino Acids and Peptides : this compound has been successfully incorporated into libraries of benzothiazole-containing amino acids and peptides. The synthesis involves coupling with resin-bound 2-aminobenzenethiol, followed by cyclization to form the desired products under mild conditions .

- Fluorescent Peptide Analogues : This compound has been used to synthesize fluorescent analogues of teixobactin, enhancing the study of peptide interactions through fluorescence microscopy .

Drug Development

This compound's structural properties make it an attractive candidate for drug development, particularly in creating novel therapeutic agents.

Notable Applications:

- Dihydroimidazolium Salts : The compound is employed in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts. These compounds have potential applications as threading intercalators in drug design .

- NMR Screening Tools : this compound is also used to synthesize ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine, which serves as a ^19F NMR-based screening tool for evaluating drug interactions and binding affinities .

Bioconjugation and Functionalization

The versatility of this compound allows for various functionalizations that can enhance biological activity or provide targeting capabilities.

Applications in Bioconjugation:

- Conjugation with Fluorophores : The ability to attach fluorescent markers enables the tracking of peptides in biological systems, providing insights into their mechanisms of action .

- Modification for Enhanced Stability : Modifying the lysine side chain can improve peptide stability and bioavailability, making them more effective as therapeutic agents.

Research Case Studies

Several studies exemplify the utility of this compound in research:

Mécanisme D'action

The mechanism of action of Fmoc-Lys(Boc)-Bt involves the selective protection and deprotection of amino groups, allowing for the stepwise synthesis of peptides. The Fmoc group is removed under basic conditions, exposing the α-amino group for coupling reactions. The Boc group is removed under acidic conditions, exposing the ε-amino group. This orthogonal protection strategy ensures that only the desired amino group is available for reaction at each step, preventing side reactions and ensuring the purity of the final peptide product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Lys(Boc)-Bt but with both amino groups protected by Fmoc groups.

Boc-Lys(Boc)-OH: Both amino groups are protected by Boc groups.

Fmoc-Lys(Mtt)-OH: The ε-amino group is protected by the 4-methyltrityl (Mtt) group, which is removed under milder acidic conditions compared to Boc.

Uniqueness

This compound is unique due to its orthogonal protection strategy, which allows for the selective deprotection of amino groups under different conditions. This feature makes it highly versatile and efficient for solid-phase peptide synthesis, enabling the synthesis of complex peptides with high purity and yield .

Activité Biologique

Fmoc-Lys(Boc)-Bt is a compound that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological properties, synthesis methods, and applications in various research contexts.

Chemical Structure and Properties

This compound, or fluorenylmethoxycarbonyl-lysine with a tert-butoxycarbonyl (Boc) protecting group, is a derivative of lysine that incorporates a benzothiazole moiety. The molecular formula is . Its structure allows it to participate in solid-phase peptide synthesis (SPPS), making it a valuable building block for synthesizing peptides with specific functionalities.

Synthesis Methods

The synthesis of this compound typically involves solid-phase techniques, utilizing the Fmoc protection strategy to facilitate the assembly of peptide chains. The following steps summarize the general approach:

- Protection : The amino group of lysine is protected with a Boc group to prevent unwanted reactions during synthesis.

- Coupling : The Fmoc-Lys(Boc)-OH is coupled with other amino acids using coupling agents like HBTU or DIC, often in a microwave-assisted process to enhance efficiency .

- Deprotection : The Fmoc group is removed using piperidine, allowing for further coupling reactions.

Biological Activity

This compound exhibits various biological activities, primarily due to its role as a building block in peptide synthesis. Research indicates that peptides synthesized from this compound can demonstrate:

- Antimicrobial Activity : Peptides derived from this compound have shown potential antimicrobial properties, which are crucial in developing new antibiotics .

- Anticancer Properties : Some studies suggest that peptides incorporating this compound can induce apoptosis in cancer cells, highlighting its potential in cancer therapy .

- Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of peptides synthesized from this compound:

- A study published in Chemical Communications demonstrated the successful synthesis of a library of benzothiazole-containing peptides, revealing their potential as therapeutic agents .

- Another research article highlighted the use of this compound in creating spiroligomeric structures that showed significant biological activity against various pathogens .

- Furthermore, comprehensive evaluations using nuclear magnetic resonance (NMR) spectroscopy confirmed the secondary structures of these peptides, correlating structural characteristics with biological function .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKATSNDLAHCNR-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671256 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-45-1 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.